molecular formula C19H14BrClN2O2 B11556961 2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B11556961
M. Wt: 417.7 g/mol
InChI Key: YQXLCOQLZZLCJH-SSDVNMTOSA-N
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Description

2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromonaphthalene moiety and a chlorophenyl group linked through an acetohydrazide bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the Bromonaphthalene Intermediate: The initial step involves the bromination of naphthalene to form 1-bromonaphthalene.

    Formation of the Acetohydrazide Intermediate: The next step involves the reaction of 1-bromonaphthalene with chloroacetic acid to form 2-[(1-bromonaphthalen-2-yl)oxy]acetic acid, which is then converted to its hydrazide form.

    Condensation Reaction: The final step involves the condensation of the acetohydrazide intermediate with 2-chlorobenzaldehyde under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce corresponding amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-bromo-2-naphthyl)oxy]-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide
  • 2-[(1-bromo-2-naphthyl)oxy]-N’-[(E)-(4-fluorobenzyl)methylidene]acetohydrazide
  • 2-[(1-bromo-2-naphthyl)oxy]-N’-[(E)-(4-chlorobenzyl)methylidene]acetohydrazide

Uniqueness

What sets 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide apart from similar compounds is its specific combination of bromonaphthalene and chlorophenyl groups, which may confer unique chemical and biological properties. This uniqueness can make it particularly valuable in certain research contexts, such as the development of new therapeutic agents or materials.

Properties

Molecular Formula

C19H14BrClN2O2

Molecular Weight

417.7 g/mol

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H14BrClN2O2/c20-19-15-7-3-1-5-13(15)9-10-17(19)25-12-18(24)23-22-11-14-6-2-4-8-16(14)21/h1-11H,12H2,(H,23,24)/b22-11+

InChI Key

YQXLCOQLZZLCJH-SSDVNMTOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)N/N=C/C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NN=CC3=CC=CC=C3Cl

Origin of Product

United States

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